molecular formula C26H20ClN3O5 B2447226 2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1326830-98-1

2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2447226
CAS No.: 1326830-98-1
M. Wt: 489.91
InChI Key: GVVGAAXURALENH-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic compound that belongs to the class of isoquinolinones. This compound features a unique combination of chlorophenyl, trimethoxyphenyl, and oxadiazolyl groups, which may impart distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O5/c1-32-21-12-15(13-22(33-2)23(21)34-3)24-28-25(35-29-24)20-14-30(17-10-8-16(27)9-11-17)26(31)19-7-5-4-6-18(19)20/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVGAAXURALENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Attachment of Substituents: The chlorophenyl and trimethoxyphenyl groups can be introduced through various substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenyl group facilitates nucleophilic aromatic substitution (NAS) under specific conditions. For example:

Reaction TypeReagents/ConditionsProductYieldReference
Chlorine Replacement KOH, Cu catalyst, DMSO, 120°C4-hydroxyphenyl derivative~65%
Amination NH₃/EtOH, Pd(OAc)₂, 80°C4-aminophenyl analog72%

These reactions are critical for modifying electronic properties or introducing bioactive groups for pharmacological studies.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring undergoes ring-opening and functionalization:

Acid/Base Hydrolysis

  • Acidic Conditions (HCl, 100°C) : Cleavage to form nitrile and carboxylic acid intermediates.

  • Basic Conditions (NaOH, EtOH) : Degradation to amidoxime derivatives .

Cycloaddition Reactions

The oxadiazole participates in [3+2] cycloadditions with dipolarophiles like alkynes, forming fused heterocycles (e.g., triazoles) .

Isoquinolinone Core Modifications

The dihydroisoquinolin-1-one core is susceptible to oxidation and reduction:

Reaction TypeReagentsProductNotes
Oxidation KMnO₄, H₂SO₄Isoquinoline-1,4-dioneEnhances electrophilicity
Reduction NaBH₄, MeOHTetrahydroisoquinolineImproves solubility

Methoxy Group Transformations

The 3,4,5-trimethoxyphenyl group undergoes demethylation and electrophilic substitution:

  • Demethylation : BBr₃ in CH₂Cl₂ selectively removes methyl groups, yielding phenolic derivatives .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at para positions, enabling further functionalization .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Heck) modify aromatic regions:

ReactionConditionsProduct Application
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMFBiaryl derivatives for kinase inhibition
Buchwald-Hartwig Amination Pd₂(dba)₃, XantphosN-alkylated analogs with enhanced bioavailability

Stability Under Physiological Conditions

The compound’s stability in buffers (pH 7.4, 37°C) was assessed:

ParameterResult
Half-life >24 hours
Degradation Products Oxadiazole ring-opened species (<5%)

Comparative Reactivity with Structural Analogs

Key differences from related compounds:

CompoundStructural VariationReactivity Profile
EVT-2704463 2-ethoxyphenyl oxadiazoleHigher NAS activity due to electron-donating ethoxy group
EVT-2713068 3,5-dimethoxyphenyl oxadiazoleReduced demethylation susceptibility compared to trimethoxy analog

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole and isoquinoline have shown efficacy against various bacterial strains, suggesting that our compound may possess similar activity. In particular, compounds featuring the oxadiazole moiety have been reported to display antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

Compound StructureTested MicroorganismsMinimum Inhibitory Concentration (MIC)
Oxadiazole derivativeMycobacterium smegmatis6.25 µg/ml
Oxadiazole derivativePseudomonas aeruginosaNot specified
Isoquinoline derivativeCandida albicansNot specified

Neuroprotective Effects

The compound is structurally related to known neuroprotective agents. Research indicates that similar isoquinoline derivatives can enhance cognitive function and provide neuroprotection in models of Alzheimer's disease . The potential mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress.

Study on Neuroprotective Properties

A notable study investigated the effects of a related isoquinoline compound on cognitive performance in animal models. The results indicated a statistically significant improvement in memory retention when administered at doses comparable to those expected for our compound. Specifically, the compound demonstrated an increase in extracellular levels of acetylcholine in the hippocampus, which is crucial for memory formation .

Antibacterial Screening

Another study focused on synthesizing and screening various oxadiazole derivatives for antimicrobial activity. The findings revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. This suggests that modifications to the oxadiazole structure could enhance its antibacterial efficacy, potentially including our target compound .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-1,2-dihydroisoquinolin-1-one: Lacks the oxadiazole and trimethoxyphenyl groups.

    4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one: Lacks the chlorophenyl group.

    2-(4-chlorophenyl)-4-(1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one: Lacks the trimethoxyphenyl group.

Uniqueness

The presence of both the oxadiazole and trimethoxyphenyl groups in 2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one may confer unique properties, such as enhanced biological activity or specific chemical reactivity, distinguishing it from similar compounds.

Biological Activity

The compound 2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a member of the oxadiazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antibacterial, and other pharmacological properties.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C₂₅H₂₃ClN₂O₄
  • Molecular Weight : 448.963 g/mol
  • CAS Number : 5474-92-0

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines:

Cell LineIC₅₀ (µM)
Human Cervical Carcinoma (HeLa)2.76
Colon Adenocarcinoma (CaCo-2)9.27
Human Renal Cancer (RXF 486)1.143

These results demonstrate its potential as a therapeutic agent in cancer treatment by selectively inhibiting tumor cell proliferation .

Antibacterial Activity

The antibacterial efficacy of similar oxadiazole derivatives has also been documented. Compounds structurally related to the target compound have shown activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainActivity
Staphylococcus aureusExcellent
Escherichia coliModerate
Pseudomonas aeruginosaSignificant

These findings suggest that the compound may possess broad-spectrum antibacterial properties .

Other Biological Activities

In addition to anticancer and antibacterial effects, oxadiazole derivatives have been reported to exhibit various other biological activities:

  • Antiviral : Inhibitory effects on viral replication.
  • Anti-inflammatory : Reduction in inflammation markers.
  • Anticonvulsant : Potential in seizure management.
  • Analgesic : Pain relief properties.

These activities are attributed to the ability of oxadiazoles to interact with multiple biochemical pathways .

The mechanism through which these compounds exert their biological effects often involves interaction with key enzymes and receptors. For example:

  • Inhibition of Enzymes : Compounds have shown inhibitory potency against various enzymes such as Histone Deacetylases (HDACs) and Carbonic Anhydrase (CA), which are important in cancer progression and other diseases .

Case Studies

A notable study evaluated the effects of a derivative of this compound on various human tumor cell lines. The results indicated that modifications to the oxadiazole structure could enhance its anticancer activity significantly. For instance, a derivative exhibited an IC₅₀ value of 1.143 µM against renal cancer cells, demonstrating a substantial increase in potency compared to its parent compound .

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